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Compound of Interest

Compound Name:
5-Bromo-N,4-dimethyl-3-

nitropyridin-2-amine

Cat. No.: B183474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 5-Bromo-N,4-dimethyl-3-
nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The

protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-

methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the

key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective

N-methylation of this intermediate to yield the target compound.

Reaction Scheme

Step 1: Bromination Step 2: Nitration Step 3: N-Methylation Final Product

2-Amino-4-methylpyridine 2-Amino-5-bromo-4-methylpyridineNBS, DMF 2-Amino-5-bromo-4-methyl-3-nitropyridineHNO3, H2SO4 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amineHCHO, NaBH4

Click to download full resolution via product page

Caption: Overall synthetic route for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
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Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-

bromosuccinimide (NBS).[1][2]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Amino-4-

methylpyridine
108.14 10.0 g 92.5 mmol

N-Bromosuccinimide

(NBS)
177.98 16.4 g 92.5 mmol

N,N-

Dimethylformamide

(DMF)

- 100 mL -

Deionized Water - 500 mL -

Acetonitrile - 100 mL -

Equipment:

500 mL three-necked round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Büchner funnel and filter flask

Standard laboratory glassware

Procedure:
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To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-

dimethylformamide (100 mL).

Stir the mixture at room temperature until all the solid has dissolved.

Cool the flask in an ice bath to 0-5 °C.

In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30

minutes, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.

A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by

vacuum filtration using a Büchner funnel.

Wash the solid with an additional 100 mL of cold deionized water.

To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under

vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.

Quantitative Data:

Product Appearance Yield Melting Point (°C)

2-Amino-5-bromo-4-

methylpyridine

Off-white to pale

yellow solid
~85% 98-102
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Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-
nitropyridine
This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Amino-5-bromo-4-

methylpyridine
187.04 10.0 g 53.5 mmol

Concentrated Sulfuric

Acid (98%)
- 50 mL -

Fuming Nitric Acid

(>90%)
- 4.5 mL ~107 mmol

Ice - 500 g -

Ammonium Hydroxide

(28-30%)
- As needed -

Equipment:

250 mL three-necked round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice/salt bath

Large beaker (1 L)

Büchner funnel and filter flask

Procedure:
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Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom

flask equipped with a magnetic stirrer and a dropping funnel.

Cool the sulfuric acid to 0-5 °C in an ice/salt bath.

Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold

sulfuric acid, ensuring the temperature does not exceed 10 °C.

Once the addition is complete, continue stirring until all the solid has dissolved.

Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping

funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room

temperature and stir for an additional 2 hours.

Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant

stirring.

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until

the pH is approximately 7-8. A yellow precipitate will form.

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the

washings are neutral.

Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data:

Product Appearance Yield Melting Point (°C)

2-Amino-5-bromo-4-

methyl-3-nitropyridine
Yellow solid ~75% 208-212
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Step 3: Synthesis of 5-Bromo-N,4-dimethyl-3-
nitropyridin-2-amine
This final step involves the N-methylation of the amino group via reductive amination.[4]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Amino-5-bromo-4-

methyl-3-nitropyridine
232.04 5.0 g 21.5 mmol

Formaldehyde (37%

in H₂O)
30.03 1.9 mL ~23.7 mmol

Sodium Borohydride

(NaBH₄)
37.83 0.90 g 23.7 mmol

Methanol - 100 mL -

Deionized Water - 200 mL -

Ethyl Acetate - 150 mL -

Brine - 50 mL -

Anhydrous Sodium

Sulfate
- - -

Equipment:

250 mL round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b183474?utm_src=pdf-body
https://www.benchchem.com/product/b183474?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g,

21.5 mmol) in methanol (100 mL).

Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature

for 30 minutes.

Cool the reaction mixture to 0-5 °C in an ice bath.

Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution.

Control the addition to maintain the temperature below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2 hours.

Remove the methanol under reduced pressure using a rotary evaporator.

To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to yield 5-Bromo-N,4-dimethyl-3-nitropyridin-2-
amine.

Quantitative Data:

Product Appearance Yield Purity (by HPLC)

5-Bromo-N,4-

dimethyl-3-

nitropyridin-2-amine

Yellow to orange solid ~70% >95%
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Logical Workflow Diagram
Step 1: Bromination

Step 2: Nitration

Step 3: N-Methylation

Dissolve 2-amino-4-methylpyridine in DMF

Cool to 0-5 °C

Add NBS solution dropwise

Stir at RT for 2h

Pour into ice water

Filter and wash solid

Wash with acetonitrile and dry

2-Amino-5-bromo-4-methylpyridine

Dissolve intermediate in H2SO4 at 0-5 °C

Add fuming HNO3 dropwise

Stir at 0-5 °C then RT

Pour onto ice

Neutralize with NH4OH

Filter and wash solid

Dry under vacuum

2-Amino-5-bromo-4-methyl-3-nitropyridine

Dissolve intermediate in Methanol

Add Formaldehyde, stir

Cool to 0-5 °C

Add NaBH4 portion-wise

Stir at RT for 2h

Remove Methanol

Extract with Ethyl Acetate

Column Chromatography

5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
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Caption: Detailed workflow for the synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-
amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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